molecular formula C19H16FN3O2 B12116802 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

Cat. No.: B12116802
M. Wt: 337.3 g/mol
InChI Key: UVWIIBQYBFRKLK-UHFFFAOYSA-N
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Description

2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a complex structure with a pyrroloquinoline core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Palladium on carbon, various nucleophiles

Major Products

    Oxidation: Hydroxylated derivatives

    Reduction: Aminated derivatives

    Substitution: Substituted derivatives with different nucleophiles

Scientific Research Applications

2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription, which is crucial for its anticancer activity. Additionally, it may interact with specific proteins involved in signal transduction pathways, thereby modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-indole-1-yl)benzamide
  • 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-quinoline-1-yl)benzamide
  • 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-yl)benzamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide exhibits unique properties due to the presence of the pyrroloquinoline core. This structure imparts enhanced biological activity and specificity for certain molecular targets, making it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C19H16FN3O2

Molecular Weight

337.3 g/mol

IUPAC Name

2-fluoro-N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide

InChI

InChI=1S/C19H16FN3O2/c1-25-14-7-6-12-10-13-8-9-23(18(13)21-17(12)11-14)22-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,22,24)

InChI Key

UVWIIBQYBFRKLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CC=C4F)C=C2C=C1

Origin of Product

United States

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